molecular formula C9H6N2O4 B14358529 2-(Cyanoamino)benzene-1,4-dicarboxylic acid CAS No. 90418-83-0

2-(Cyanoamino)benzene-1,4-dicarboxylic acid

Cat. No.: B14358529
CAS No.: 90418-83-0
M. Wt: 206.15 g/mol
InChI Key: BCAGNTACJHBKNO-UHFFFAOYSA-N
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Description

2-(Cyanoamino)benzene-1,4-dicarboxylic acid is an aromatic compound that features a benzene ring substituted with a cyanoamino group and two carboxylic acid groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanoamino)benzene-1,4-dicarboxylic acid typically involves the nitration of benzene-1,4-dicarboxylic acid followed by reduction and subsequent cyanation The nitration step introduces nitro groups, which are then reduced to amino groups

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction steps, while cyanation can be achieved using reagents like sodium cyanide under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanoamino)benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(Cyanoamino)benzene-1,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Cyanoamino)benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical pathways and industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Properties

CAS No.

90418-83-0

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2-(cyanoamino)terephthalic acid

InChI

InChI=1S/C9H6N2O4/c10-4-11-7-3-5(8(12)13)1-2-6(7)9(14)15/h1-3,11H,(H,12,13)(H,14,15)

InChI Key

BCAGNTACJHBKNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC#N)C(=O)O

Origin of Product

United States

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